1,1-Dimethoxynonane

Flavor Chemistry Sensory Analysis Food Science

1,1-Dimethoxynonane, also known as nonanal dimethyl acetal or aldehyde C-9 dimethyl acetal, is a synthetic acetal compound with the molecular formula C₁₁H₂₄O₂ and a molecular weight of 188.31 g/mol. It is characterized as a colorless to almost colorless clear liquid with a fresh, fruity, and floral aroma, and is recognized by FEMA number 4367 and JECFA number 1742 as a flavoring substance.

Molecular Formula C11H24O2
Molecular Weight 188.31 g/mol
CAS No. 18824-63-0
Cat. No. B095599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Dimethoxynonane
CAS18824-63-0
Molecular FormulaC11H24O2
Molecular Weight188.31 g/mol
Structural Identifiers
SMILESCCCCCCCCC(OC)OC
InChIInChI=1S/C11H24O2/c1-4-5-6-7-8-9-10-11(12-2)13-3/h11H,4-10H2,1-3H3
InChIKeyLYLVOCPDQAOQKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water;  soluble in organic solvents
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





1,1-Dimethoxynonane (CAS 18824-63-0) in Flavor & Fragrance: A Procurement-Focused Overview


1,1-Dimethoxynonane, also known as nonanal dimethyl acetal or aldehyde C-9 dimethyl acetal, is a synthetic acetal compound with the molecular formula C₁₁H₂₄O₂ and a molecular weight of 188.31 g/mol [1]. It is characterized as a colorless to almost colorless clear liquid with a fresh, fruity, and floral aroma, and is recognized by FEMA number 4367 and JECFA number 1742 as a flavoring substance [2][3].

Why Generic Acetals Cannot Substitute 1,1-Dimethoxynonane Without Loss of Specificity


Generic substitution within the dimethyl acetal class is not scientifically viable due to significant variation in organoleptic profiles and physical-chemical properties across chain lengths. Even minor changes in the aliphatic chain length or branching can drastically alter the perceived odor and flavor character, volatility (logP), and potential applications [1]. A comparative study of citral stabilization underscores that dimethyl acetals can exhibit different hydrolytic stabilities under acidic conditions, impacting their performance in formulations [2]. Therefore, the specific nine-carbon chain of 1,1-dimethoxynonane confers a unique set of properties that cannot be replicated by its closest homologs, such as octanal dimethyl acetal or decanal dimethyl acetal.

Quantitative Differentiation of 1,1-Dimethoxynonane from Key Analogs: A Technical Evidence Guide


Organoleptic Profile: Distinct Green, Waxy, and Fatty Notes Versus Decanal Dimethyl Acetal

A sensory evaluation by a senior flavorist describes 1,1-dimethoxynonane as having a green, waxy, fatty, aldehydic character with a hint of unripe fruit and vegetable at 100%, and waxy, green, fatty, vegetablelike with cilantro and parsley undertones at 3-6 ppm [1]. In contrast, its C10 homolog, decanal dimethyl acetal, is characterized as having a waxy, floral odor with herbaceous, green, citrus-floral notes and a brandy, cognac taste [2]. This demonstrates a shift from a more fatty, waxy, and vegetable profile to a more floral and brandy profile with a single carbon chain length increase.

Flavor Chemistry Sensory Analysis Food Science

LogP (Octanol-Water Partition Coefficient): Predictive Volatility and Solubility Differentiator

The calculated octanol-water partition coefficient (LogP) for 1,1-dimethoxynonane is 3.80 . This value is significantly higher than that of its parent aldehyde, nonanal (LogP ~3.45), and lower than the C10 homolog, decanal dimethyl acetal (LogP ~4.29).

Physical Chemistry Formulation Science ADME Prediction

Boiling Point and Volatility: Measured Differences Versus Parent Aldehyde

1,1-Dimethoxynonane exhibits a boiling point of 214-215°C at atmospheric pressure . This is in stark contrast to its parent aldehyde, nonanal, which boils at approximately 191-193°C. This significant increase in boiling point (+22°C) upon acetal formation is a well-established class-level trend for dimethyl acetals compared to their corresponding aldehydes, but the specific magnitude is compound-dependent and critical for applications involving heat processing.

Physical Chemistry Process Engineering Volatile Organic Compounds

Chemical Stability: Acetal Protection Against Oxidation and Degradation

As a class, acetals are known to provide enhanced stability compared to free aldehydes. They are inert towards bases, oxidizing agents, and nucleophiles [1]. Specifically, a comparative study on citral stabilization demonstrated that its dimethyl acetal derivative is susceptible to acid-catalyzed hydrolysis (85% decomposition under specific mild acidic conditions), while the propylene glycol acetal formed a stable equilibrium [2]. While not directly measured for 1,1-dimethoxynonane, this class-level property strongly implies that it offers improved resistance to oxidation, polymerization, and other degradation pathways that affect the parent aldehyde, nonanal, during storage and use. The specific conditions of use (e.g., pH of the formulation) will dictate its ultimate stability and controlled release of nonanal.

Stability Chemistry Formulation Science Protecting Groups

Specific Application Scenarios for 1,1-Dimethoxynonane Informed by Quantitative Evidence


Flavor Formulations Requiring Distinct Green, Waxy, and Fatty Character

Based on its specific organoleptic profile, 1,1-dimethoxynonane is not a general-purpose acetal. It should be prioritized for flavor formulations where green, waxy, fatty, and vegetable notes are desired. As noted by a senior flavorist, it is particularly effective in vegetable flavors (cucumber, green beans, lettuce, watercress, broccoli), herbal flavors (cilantro, parsley), and specific fruit flavors (watermelon, cantaloupe, pear, green apple) [1]. Substitution with decanal dimethyl acetal would introduce an undesired floral/brandy character, compromising flavor fidelity.

Controlled Release of Nonanal in Acidic Food or Fragrance Systems

The acetal functional group of 1,1-dimethoxynonane can be exploited for the controlled, pH-triggered release of nonanal. In formulations where a gradual or delayed release of the aldehyde is desired (e.g., chewing gum, confectionery, some personal care products), this compound can act as a stable pro-fragrance. The data on citral dimethyl acetal's 85% hydrolysis under mild acid conditions [2] suggests that 1,1-dimethoxynonane will similarly release nonanal in acidic environments (e.g., fruit juices, acidic foods, or skin's acidic mantle), providing a functional advantage over the direct use of the more volatile and labile nonanal.

Baked Goods and Heat-Processed Flavor Applications

With a boiling point 22°C higher than that of nonanal (214-215°C vs. ~191-193°C) , 1,1-dimethoxynonane is the preferred ingredient for applications involving thermal processing. Its lower volatility reduces losses during baking, extrusion, or pasteurization, ensuring a more consistent flavor delivery in the final product compared to the parent aldehyde. This thermal stability is a key differentiator for industrial bakeries and manufacturers of heat-processed savory snacks.

Analytical Standard for Nonanal Quantification via Derivatization

Given its well-defined structure and stability relative to nonanal, 1,1-dimethoxynonane can serve as a valuable analytical standard or a derivatization product for the detection and quantification of nonanal in complex matrices. Its characteristic mass spectrum and chromatographic retention time, distinct from the free aldehyde, enable more robust analytical methods, particularly in studies of lipid oxidation or food spoilage where nonanal is a key marker.

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